6-Amino-3-chloropicolinic acid
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Overview
Description
6-Amino-3-chloropicolinic acid is an organic compound with the molecular formula C6H5ClN2O2 It is a derivative of picolinic acid, characterized by the presence of an amino group at the 6th position and a chlorine atom at the 3rd position on the pyridine ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as aminoglycosides, bind to the bacterial ribosome .
Mode of Action
Aminoglycosides, which are structurally similar, inhibit protein synthesis by promoting mistranslation and elimination of proofreading
Biochemical Pathways
Aminoglycosides are known to affect protein synthesis pathways . It’s possible that 6-Amino-3-chloropicolinic acid may have a similar effect, but more research is needed to confirm this.
Result of Action
If it acts similarly to aminoglycosides, it may lead to inhibition of protein synthesis, resulting in bacterial cell death .
Action Environment
A study on 6-chloropicolinic acid, a related compound, found that soil temperature was the most important factor influencing its decomposition rate .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Amino-3-chloropicolinic acid are not well-studied. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific sites on these molecules, potentially influencing their function .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
It is possible that threshold effects may be observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-chloropicolinic acid typically involves the chlorination of picolinic acid followed by amination. One common method includes the reaction of 3-chloropicolinic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-chloropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups, under basic conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide, nitric acid, or potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Substitution: 6-Amino-3-hydroxypicolinic acid, 6-Amino-3-alkoxypicolinic acid.
Oxidation: 6-Nitro-3-chloropicolinic acid, 6-Nitroso-3-chloropicolinic acid.
Reduction: 6-Amino-3-chloropicolinic alcohol, 6-Amino-3-chloropicolinic amine.
Scientific Research Applications
6-Amino-3-chloropicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- 6-Amino-3-bromopicolinic acid
- 6-Amino-3-iodopicolinic acid
- 6-Amino-3-fluoropicolinic acid
Comparison: 6-Amino-3-chloropicolinic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s size and electronegativity influence the compound’s overall properties, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Properties
IUPAC Name |
6-amino-3-chloropyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H2,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROKVAZDYGTKHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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